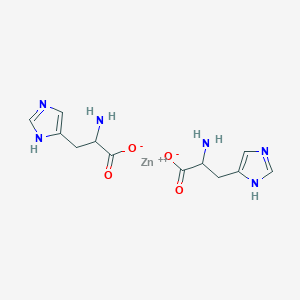
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc histidinate is a coordination compound formed by the complexation of zinc ions with the amino acid histidine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. Zinc is an essential trace element involved in numerous biological processes, while histidine is an amino acid known for its ability to chelate metal ions, making zinc histidinate a compound with unique properties and potential benefits.
準備方法
Synthetic Routes and Reaction Conditions
Zinc histidinate can be synthesized through various methods, including the wet chemical route. One common method involves mixing zinc salts, such as zinc sulfate or zinc chloride, with histidine in an aqueous solution. The reaction typically occurs at room temperature and neutral pH, resulting in the formation of zinc histidinate complexes. The reaction can be represented as follows:
Zn2++Histidine→Zinc Histidinate
Industrial Production Methods
In industrial settings, the production of zinc histidinate may involve more controlled and scalable processes. For example, the use of continuous flow reactors can ensure consistent quality and yield. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to remove impurities and obtain high-purity zinc histidinate.
化学反応の分析
Types of Reactions
Zinc histidinate can undergo various chemical reactions, including:
Oxidation: Zinc histidinate can be oxidized under certain conditions, leading to the formation of zinc oxide and other oxidation products.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Zinc histidinate can undergo ligand substitution reactions, where the histidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution can be facilitated by using competing ligands such as imidazole or other amino acids.
Major Products Formed
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced forms of zinc histidinate or zinc metal.
Substitution: New zinc-ligand complexes with different properties.
科学的研究の応用
Zinc histidinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Zinc histidinate is studied for its role in enzyme function and protein structure, as zinc is a crucial cofactor for many enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its antioxidant properties and its role in zinc supplementation for treating zinc deficiency.
Industry: Zinc histidinate is used in the formulation of dietary supplements and pharmaceuticals due to its bioavailability and stability.
作用機序
The mechanism of action of zinc histidinate involves its ability to chelate zinc ions, which can then participate in various biological processes. Zinc ions play a structural and catalytic role in many enzymes, and the presence of histidine enhances the stability and bioavailability of zinc. The molecular targets of zinc histidinate include zinc-dependent enzymes and proteins, where it can modulate their activity and function.
類似化合物との比較
Similar Compounds
- Zinc gluconate
- Zinc sulfate
- Zinc acetate
Comparison
Zinc histidinate is unique compared to other zinc compounds due to the presence of histidine, which provides additional benefits such as enhanced bioavailability and antioxidant properties. Unlike zinc gluconate or zinc sulfate, zinc histidinate can directly interact with biological molecules through its histidine ligand, potentially leading to more targeted and effective therapeutic outcomes.
特性
分子式 |
C12H16N6O4Zn |
|---|---|
分子量 |
373.7 g/mol |
IUPAC名 |
zinc;2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2 |
InChIキー |
BRKFIPNBXFDCDM-UHFFFAOYSA-L |
正規SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
同義語 |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















